molecular formula C17H15ClN4O4S2 B2484790 N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-pyrrolidin-1-ylsulfonylbenzamide CAS No. 533872-27-4

N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-pyrrolidin-1-ylsulfonylbenzamide

Cat. No.: B2484790
CAS No.: 533872-27-4
M. Wt: 438.9
InChI Key: CAEKALQLINWDBF-UHFFFAOYSA-N
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Description

N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-pyrrolidin-1-ylsulfonylbenzamide is a useful research compound. Its molecular formula is C17H15ClN4O4S2 and its molecular weight is 438.9. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

Derivatives of 1,3,4-oxadiazoles, similar in structure to the compound , have been explored for their potential as anticancer agents. For instance, a study found that certain 3-aryl-5-aryl-1,2,4-oxadiazoles act as apoptosis inducers, showing activity against breast and colorectal cancer cell lines by arresting cells in the G(1) phase followed by the induction of apoptosis. The molecular target identified was TIP47, an IGF II receptor-binding protein, highlighting the compound's role in cancer research and potential therapeutic applications (Zhang et al., 2005).

Antimicrobial and Antitubercular Activity

Research into novel pyrrole derivatives, including those with a 1,3,4-oxadiazole moiety, has shown moderate to good antitubercular activity. These findings are significant for the development of new antitubercular agents, demonstrating the compound's relevance in addressing tuberculosis, a major global health challenge (Joshi et al., 2015).

Anticonvulsant Properties

Compounds containing the 1,3,4-oxadiazole ring have been examined for their anticonvulsant properties. For example, a study on new 4-thiazolidinone derivatives as agonists of benzodiazepine receptors found that some synthesized compounds exhibited considerable anticonvulsant activity, indicating potential for treating neurological disorders (Faizi et al., 2017).

Antioxidant Activity

1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives have been synthesized and evaluated for their antioxidant activity. Some compounds were found to be potent antioxidants, showing higher activity than ascorbic acid, which underscores their potential in oxidative stress-related research and therapies (Tumosienė et al., 2019).

Insecticidal Activity

Anthranilic diamides analogs containing 1,3,4-oxadiazole rings have been investigated for their insecticidal activities against Plutella xylostella, revealing some compounds with promising efficacy. This research contributes to the development of new insecticides for agricultural use (Qi et al., 2014).

Polymer Research

New thermally stable polyimides and poly(amide-imide) containing 1,3,4-oxadiazole-2-pyridyl groups have been developed, showcasing the compound's application in materials science, particularly in creating high-performance polymers with specific thermal and solubility properties (Mansoori et al., 2012).

Properties

IUPAC Name

N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN4O4S2/c18-14-8-7-13(27-14)16-20-21-17(26-16)19-15(23)11-3-5-12(6-4-11)28(24,25)22-9-1-2-10-22/h3-8H,1-2,9-10H2,(H,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAEKALQLINWDBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=C(S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.